Regioselective Intermediate for HIV Integrase Inhibitor Synthesis
CAS 107550-30-1 is a key intermediate in a patented route for synthesizing carbamoylpyridone HIV integrase inhibitors [1]. In this process, the 5-benzyloxy group acts as a protecting group that is carried through multiple steps before being removed via hydrogenolysis to reveal a critical hydroxyl group, a transformation not possible with non-benzylated analogs [1]. This compound is directly defined as intermediate (VIII) in the described synthetic route for a class of drugs developed by Shionogi and GlaxoSmithKline, with the benzyl protecting group being essential for the sequence of reactions leading to the final active pharmaceutical ingredient [1].
| Evidence Dimension | Synthetic Utility as Protecting Group |
|---|---|
| Target Compound Data | 5-Benzyloxy protecting group is present and stable through multiple synthetic steps, then removed in the final stage. |
| Comparator Or Baseline | Unprotected 5-hydroxy analog (e.g., 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid) |
| Quantified Difference | Not applicable (Qualitative assessment of functional group presence/absence). |
| Conditions | Multi-step organic synthesis as described in patent literature. |
Why This Matters
Procurement of this specific protected intermediate is mandatory for executing the published, high-value synthetic route to HIV integrase inhibitors; using an alternative analog would fail or require extensive process re-engineering.
- [1] Johns, B.A., Duan, M., Hakogi, T. (Shionogi & Co., Ltd.; GlaxoSmithKline, Inc.). Processes and intermediates for carbamoylpyridone HIV integrase inhibitors. CN 102245572, EP 2376453. View Source
